molecular formula C13H11NO3 B8283930 2-Methoxy-6-phenyl-isonicotinic acid

2-Methoxy-6-phenyl-isonicotinic acid

Cat. No. B8283930
M. Wt: 229.23 g/mol
InChI Key: BEIOKBBXZRBYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138197B2

Procedure details

25% NaOMe/methanol solution (92 μL) was added to an MeOH (2 mL) solution of methyl 2-chloro-6-phenylpyridine-4-carboxylate (1100 mg), and stirred at room temperature for 2 hours. Further, 25% NaOMe/methanol solution (92 μL) was added to it, and stirred under heat with refluxing for 2 hours and 30 minutes. DMA (3 mL) was added to it, and stirred overnight at 130° C., then 25% NaOMe/methanol solution (92 μL) was added to it, and stirred at 130° C. for 7 hours. With cooling with ice, diluted hydrochloric acid was added to it, the formed precipitate was taken out through filtration, washed with water, dried, and purified through reversed-phase high-performance liquid chromatography [acetonitrile/water+0.11% trifluoroacetic acid] to obtain the title compound as a white powder.
Name
NaOMe methanol
Quantity
92 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1100 mg
Type
reactant
Reaction Step One
Name
NaOMe methanol
Quantity
92 μL
Type
reactant
Reaction Step Two
Name
NaOMe methanol
Quantity
92 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].CO.CO.Cl[C:9]1[CH:14]=[C:13]([C:15]([O:17]C)=[O:16])[CH:12]=[C:11]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:10]=1.Cl>CC(N(C)C)=O>[CH3:1][O:2][C:9]1[CH:14]=[C:13]([C:15]([OH:17])=[O:16])[CH:12]=[C:11]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:10]=1 |f:0.1.2|

Inputs

Step One
Name
NaOMe methanol
Quantity
92 μL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
1100 mg
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(=O)OC)C1=CC=CC=C1
Step Two
Name
NaOMe methanol
Quantity
92 μL
Type
reactant
Smiles
C[O-].[Na+].CO
Step Three
Name
NaOMe methanol
Quantity
92 μL
Type
reactant
Smiles
C[O-].[Na+].CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing for 2 hours and 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred overnight at 130° C.
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred at 130° C. for 7 hours
Duration
7 h
ADDITION
Type
ADDITION
Details
was added to it
FILTRATION
Type
FILTRATION
Details
the formed precipitate was taken out through filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified through reversed-phase high-performance liquid chromatography [acetonitrile/water+0.11% trifluoroacetic acid]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC(=CC(=C1)C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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